Cas no 21744-50-3 (2H-Tetrazole-2-acetic acid, 5-amino-, ethyl ester)

2H-Tetrazole-2-acetic acid, 5-amino-, ethyl ester structure
21744-50-3 structure
Product Name:2H-Tetrazole-2-acetic acid, 5-amino-, ethyl ester
CAS No:21744-50-3
MF:C5H9N5O2
MW:171.157259702682
CID:1409046
PubChem ID:52228408
Update Time:2025-11-01

2H-Tetrazole-2-acetic acid, 5-amino-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2H-Tetrazole-2-acetic acid, 5-amino-, ethyl ester
    • ethyl (5-aminotetrazol-2-yl)acetate
    • DB-334001
    • 21744-50-3
    • STL308625
    • AKOS015971748
    • ethyl (5-amino-2H-tetrazol-2-yl)acetate
    • ethyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate
    • EN300-378268
    • ethyl 2-(5-aminotetrazol-2-yl)acetate
    • SCHEMBL11947615
    • Inchi: 1S/C5H9N5O2/c1-2-12-4(11)3-10-8-5(6)7-9-10/h2-3H2,1H3,(H2,6,8)
    • InChI Key: XHFAYWUSDSKILY-UHFFFAOYSA-N
    • SMILES: O(CC)C(CN1N=NC(N)=N1)=O

Computed Properties

  • Exact Mass: 171.07577
  • Monoisotopic Mass: 171.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.3
  • Topological Polar Surface Area: 95.9A^2

Experimental Properties

  • PSA: 95.92

2H-Tetrazole-2-acetic acid, 5-amino-, ethyl ester Pricemore >>

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Additional information on 2H-Tetrazole-2-acetic acid, 5-amino-, ethyl ester

2H-Tetrazole-2-acetic acid, 5-amino-, ethyl ester (CAS No. 21744-50-3): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

2H-Tetrazole-2-acetic acid, 5-amino-, ethyl ester, identified by its Chemical Abstracts Service (CAS) number 21744-50-3, represents a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic derivative has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The compound's molecular framework, featuring a tetrazole ring substituted with an acetic acid moiety and an amino group at the 5-position, coupled with an ethyl ester functionality, makes it a versatile scaffold for further chemical modifications and biological investigations.

The tetrazole core is a prominent pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. Its electron-rich structure allows for hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and selectivity. In particular, 5-amino-2H-tetrazole-2-acetic acid ethyl ester has been explored in various research contexts, including the development of antimicrobial agents, anti-inflammatory drugs, and even potential candidates for anticancer therapies. The presence of the amino group at the 5-position of the tetrazole ring provides a handle for further derivatization, enabling the synthesis of libraries of analogs with tailored biological activities.

Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, allowing researchers to explore its potential more efficiently. The ethyl ester group at the acetic acid moiety not only influences the solubility and pharmacokinetic properties of derivatives but also serves as a site for enzymatic or chemical hydrolysis, which can be exploited in prodrug strategies. Such features make 2H-tetrazole-2-acetic acid, 5-amino-, ethyl ester a valuable building block in medicinal chemistry.

In the context of drug discovery, 21744-50-3 has been utilized as a precursor in the synthesis of novel bioactive molecules. For instance, researchers have investigated its incorporation into peptidomimetics designed to mimic biologically active peptides while avoiding their drawbacks such as degradation or immunogenicity. The tetrazole ring's ability to modulate electronic properties and hydrogen bonding interactions has been leveraged to improve binding affinities to protein targets. Furthermore, computational studies have suggested that derivatives of this compound may exhibit favorable physicochemical properties, such as low solvation energy and high lipophilicity-hydrophilicity balance (Lipinski's rule), making them promising candidates for oral administration.

The 5-amino group on the tetrazole ring is particularly noteworthy for its potential role in post-synthetic modifications. It can be readily functionalized through reductive amination, diazotization followed by coupling reactions, or incorporated into more complex scaffolds via amide or urea bond formations. These modifications have been employed to generate enzyme inhibitors, receptor ligands, and other therapeutic agents. Additionally, the compound's stability under various reaction conditions makes it suitable for multi-step synthetic routes without significant degradation.

Emerging research also highlights the role of 21744-50-3 in modulating inflammatory pathways. Studies have indicated that certain tetrazole derivatives can interfere with key enzymes involved in inflammation by acting as competitive inhibitors or by altering enzyme conformational states. The structural flexibility offered by the tetrazole ring allows for precise tuning of interactions with biological targets, making it an attractive scaffold for designing anti-inflammatory drugs with minimal side effects.

Another area of interest is the exploration of 2H-tetrazole-2-acetic acid, 5-amino-, ethyl ester as a precursor for metal-based therapeutics. The coordination chemistry of tetrazole derivatives with transition metals has been studied extensively due to their potential applications in catalysis and medicinal chemistry. Metal complexes derived from this compound have shown promise in photodynamic therapy and as antimicrobial agents. The ability of the tetrazole ligand to stabilize metal centers while maintaining bioactive moieties makes it an ideal candidate for such applications.

The pharmaceutical industry has also recognized the significance of this compound as an intermediate in large-scale synthesis. Its synthesis involves well-established protocols that ensure high yields and purity, making it commercially viable for industrial applications. Furthermore, green chemistry principles have been applied to optimize synthetic routes, reducing waste generation and improving energy efficiency.

Looking ahead, future research directions may focus on exploring novel derivatives of 21744-50-3 through combinatorial chemistry and high-throughput screening techniques. These approaches could uncover new bioactive molecules with enhanced therapeutic profiles suitable for treating complex diseases such as cancer and neurodegenerative disorders. Additionally, advances in biocatalysis may enable more sustainable production methods for this compound and its derivatives.

In summary,2H-Tetrazole-2-acetic acid, 5-amino-, ethyl ester (CAS No. 21744-50-3) is a multifaceted compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it a valuable scaffold for drug discovery efforts aimed at developing novel therapeutic agents with improved efficacy and safety profiles.

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